16-Bromohexadecanoic acid

Übersicht

Beschreibung

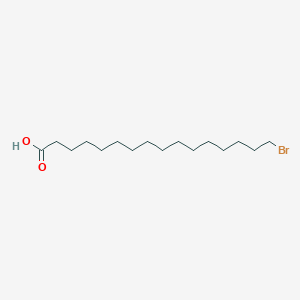

16-Bromohexadecanoic acid, also known as 16-Bromopalmitic acid, is a brominated fatty acid with the molecular formula C16H31BrO2. It is a white solid with a molecular weight of 335.32 g/mol. This compound is primarily used in organic synthesis and as an intermediate in the production of various chemicals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 16-Bromohexadecanoic acid can be synthesized through the bromination of hexadecanoic acid (palmitic acid). The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3) or sulfur bromide (S2Br2). The reaction is carried out under controlled conditions to ensure selective bromination at the terminal carbon atom .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions: 16-Bromohexadecanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The compound can be reduced to 16-hexadecanol using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed:

Substitution: Various substituted fatty acids.

Reduction: 16-Hexadecanol.

Oxidation: Corresponding carboxylic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

16-Bromohexadecanoic acid serves as an important building block in the synthesis of various organic compounds:

- Synthesis of Diacylglycerols : It has been employed in the synthesis of disulfide-tethered diacylglycerols, which are critical for studying lipid signaling pathways and cellular processes .

- Ceramide Production : The compound is also used as a starting material for synthesizing ceramides with ultralong chains, which play significant roles in cell membrane structure and function .

- Functionalization of Nanoparticles : It has been used to functionalize gold nanoparticles via thiol displacement reactions, enhancing their applicability in drug delivery systems and biosensing technologies .

Pharmaceutical Research

In pharmaceutical applications, this compound has shown promising results:

- Development of PROTACs : It has been utilized in synthesizing proteolysis-targeting chimeras (PROTACs) aimed at degrading specific histone methyltransferases like NSD3, which are implicated in various cancers .

- Drug Delivery Systems : The compound has been incorporated into liposomal formulations to enhance drug release profiles. For instance, its use in aromatized liposomes demonstrated improved drug delivery efficiency and reduced systemic toxicity .

Biochemical Applications

Research indicates that this compound can impact biochemical pathways:

- Inhibition of Palmitoylation : It acts as an irreversible inhibitor of palmitoylation, providing insights into protein modifications and their implications in diseases such as cancer and neurodegenerative disorders .

- Cell Signaling Studies : The compound has been used to study androgen receptor localization in Sertoli cells, contributing to the understanding of hormone signaling mechanisms .

Material Science

In material science, this compound is involved in creating novel materials:

- Polymeric Coatings : It has been integrated into polymeric coatings that exhibit antiviral properties against influenza viruses, showcasing its potential for biomedical applications .

- Nanoparticle Synthesis : The compound's ability to form stable adducts with various substrates makes it suitable for synthesizing nanoparticles with tailored properties for specific applications .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Drug Delivery | PMC10589217 | Enhanced release kinetics and reduced toxicity using aromatized liposomes. |

| Organic Synthesis | Frontier Specialty Chemicals | Successful synthesis of disulfide-tethered diacylglycerols. |

| Cancer Research | PMC1693804 | Demonstrated efficacy in developing PROTACs targeting NSD3. |

| Material Science | Chemdad | Effective use in polymeric coatings with antiviral properties. |

Wirkmechanismus

The mechanism of action of 16-Bromohexadecanoic acid involves its interaction with biological membranes and enzymes. The bromine atom in the molecule can participate in various biochemical reactions, affecting the structure and function of cellular components. The compound can also act as an inhibitor of certain enzymes involved in lipid metabolism, thereby influencing metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

- 12-Bromododecanoic acid

- Methyl 16-bromohexadecanoate

- 16-Hydroxyhexadecanoic acid

- 2-Bromohexadecanoic acid

- 10-Bromodecanoic acid

- 6-Bromohexanoic acid

- 11-Bromoundecanoic acid

- 8-Bromooctanoic acid

- 2-Bromohexanoic acid

Comparison: 16-Bromohexadecanoic acid is unique due to its specific bromination at the terminal carbon atom, which imparts distinct chemical properties. Compared to other brominated fatty acids, it has a longer carbon chain, making it suitable for the synthesis of ultralong-chain ceramides and other specialized compounds .

Biologische Aktivität

16-Bromohexadecanoic acid, a bromo fatty acid derivative, has garnered attention in various fields of research due to its unique biological activities. This compound is characterized by its molecular formula and a molecular weight of 335.32 g/mol. It is primarily utilized in organic synthesis and has implications in pharmaceutical research, particularly as a palmitoylation inhibitor.

- Molecular Formula :

- CAS Number : 2536-35-8

- Molecular Weight : 335.32 g/mol

- Solubility : Insoluble in water, soluble in DMSO and ethanol.

- Boiling Point : Not specified.

This compound acts as a nonmetabolizable analogue of palmitate, functioning primarily as a palmitoylation inhibitor. It inhibits the activity of palmitoyl-acyl transferases (PATs), which are crucial for the post-translational modification of proteins through palmitoylation. This modification is essential for various cellular processes, including signal transduction and membrane localization of proteins.

Inhibition of Palmitoylation

Research indicates that this compound can inhibit multiple PAT activities with IC50 values around 4 µM. This inhibition has significant implications in cancer biology and viral infections where palmitoylation plays a critical role in the lifecycle of certain pathogens and oncogenic signaling pathways .

Antibacterial Activity

A study assessed the antibacterial properties of various fatty acids, including those with long alkyl chains like hexadecyl derivatives. The results suggested that compounds with longer alkyl chains exhibited superior antibacterial activity against cariogenic bacteria such as Streptococcus mutans and Lactobacillus casei. This suggests potential applications for this compound in dental materials due to its biocompatibility and efficacy against biofilm formation .

Cytotoxicity and Biocompatibility

Cytotoxicity assays on human gingival fibroblast cells demonstrated that this compound exhibits lower cytotoxicity compared to traditional dental monomers like BisGMA at concentrations as low as M. This biocompatibility makes it an attractive candidate for use in medical applications, particularly in dentistry .

Case Studies

-

Gene Delivery Systems

A study explored the use of this compound in modifying dendritic polymers for gene delivery. The modification resulted in vectors that significantly enhanced transfection efficiency compared to unmodified counterparts, indicating its potential role in gene therapy applications . -

Synthesis of Bioactive Molecules

The compound has been utilized as a building block in synthesizing proteolysis targeting chimeras (PROTACs), which are designed to degrade specific target proteins involved in cancer progression. The incorporation of this compound into these molecules highlights its versatility beyond simple inhibition .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C16H31BrO2 |

| CAS Number | 2536-35-8 |

| Molecular Weight | 335.32 g/mol |

| Solubility | DMSO (67 mg/mL), Ethanol (67 mg/mL), Water (Insoluble) |

| IC50 (Palmitoylation Inhibition) | ~4 µM |

| Cytotoxicity (against fibroblasts) | Biocompatible at M |

Eigenschaften

IUPAC Name |

16-bromohexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31BrO2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h1-15H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFNCOYVEMJYEED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCC(=O)O)CCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40347345 | |

| Record name | 16-Bromohexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2536-35-8 | |

| Record name | 16-Bromohexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16-Bromohexadecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.